molecular formula C14H9NO3 B12990298 5-(Benzofuran-2-yl)nicotinic acid CAS No. 1263377-61-2

5-(Benzofuran-2-yl)nicotinic acid

Cat. No.: B12990298
CAS No.: 1263377-61-2
M. Wt: 239.23 g/mol
InChI Key: VYYIUNLKILYDAU-UHFFFAOYSA-N
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Description

5-(Benzofuran-2-yl)nicotinic acid: is a compound that features a benzofuran ring fused to a nicotinic acid moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzofuran-2-yl)nicotinic acid typically involves the construction of the benzofuran ring followed by its attachment to the nicotinic acid moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . This is followed by a coupling reaction with a nicotinic acid derivative under suitable conditions.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs transition-metal catalysis, such as palladium-catalyzed coupling reactions, to achieve high yields and selectivity . The use of copper-mediated reactions is also prevalent in the synthesis of complex benzofuran structures .

Chemical Reactions Analysis

Types of Reactions: 5-(Benzofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include substituted benzofuran derivatives, quinones, and dihydrobenzofurans, each with distinct biological activities .

Scientific Research Applications

Chemistry: 5-(Benzofuran-2-yl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an anti-tumor and antibacterial agent. Its ability to inhibit the growth of various cancer cell lines and bacterial strains makes it a valuable candidate for further investigation .

Medicine: The compound’s anti-oxidative and anti-viral properties are being explored for therapeutic applications. It has shown promise in the treatment of diseases such as hepatitis C and certain types of cancer .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-(Benzofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The nicotinic acid moiety can modulate lipid metabolism and has been shown to activate certain G-protein coupled receptors . Together, these interactions contribute to the compound’s biological activities, including its anti-tumor and anti-oxidative effects.

Properties

CAS No.

1263377-61-2

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)

InChI Key

VYYIUNLKILYDAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

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